N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
This compound belongs to a class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which have shown promise as antimalarial agents in preclinical studies . Structurally, it features:
- A 3-methyl-[1,2,4]triazolo[4,3-a]pyridine core with a sulfonamide group at position 7.
- N-(3,5-Dimethylphenyl) and N-[(3-methylphenyl)methyl] substituents on the sulfonamide nitrogen.
These substituents confer steric bulk and lipophilicity, which may enhance binding to parasitic targets such as Plasmodium dihydroorotate dehydrogenase (DHODH) . The compound is synthesized via alkylation of the parent sulfonamide with 3-methylbenzyl chloride under basic conditions, yielding 62% after purification .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-7-5-8-20(12-16)15-27(21-13-17(2)11-18(3)14-21)30(28,29)22-9-6-10-26-19(4)24-25-23(22)26/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOGNMBDSGCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridines. This class has garnered significant interest due to its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound's structure includes a triazole ring fused with a pyridine moiety and a sulfonamide group, which is critical for its biological activity. The sulfonamide fragment is known to enhance the solubility and bioavailability of compounds in biological systems.
Antimalarial Activity
Recent studies have highlighted the potential of triazolopyridine sulfonamides as antimalarial agents. A virtual screening approach identified several compounds with promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, related compounds demonstrated inhibitory concentrations (IC50) as low as 2.24 μM . The mechanism involves the inhibition of falcipain-2, an essential enzyme for hemoglobin digestion in malaria parasites, suggesting that derivatives of this compound could serve as leads in antimalarial drug development.
Antibacterial Activity
Triazolopyridines have also been investigated for their antibacterial properties. Compounds within this class have shown effectiveness against various bacterial strains. The sulfonamide group is believed to play a pivotal role in enhancing antibacterial activity by interfering with bacterial folate synthesis pathways . For example, sulfonamide derivatives have been noted for their ability to inhibit bacterial growth at concentrations below 100 µg/mL.
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyridine derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Study 1: Antimalarial Efficacy
In a recent study involving a series of synthesized triazolopyridine sulfonamides, researchers evaluated their antimalarial efficacy against Plasmodium falciparum. The study reported that compounds with specific substitutions on the triazole ring exhibited significantly lower IC50 values compared to standard treatments, indicating enhanced potency .
Study 2: Anticancer Mechanisms
Another investigation focused on the mechanisms by which triazolopyridine derivatives induce apoptosis in cancer cells. The study revealed that these compounds could activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This led to cell cycle arrest at the G0/G1 phase and subsequent apoptosis in various cancer cell lines .
Comparative Analysis of Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | IC50 Value (μM) | Mechanism |
|---|---|---|
| Antimalarial | 2.24 | Inhibition of falcipain-2 |
| Antibacterial | <100 | Interference with folate synthesis |
| Anticancer (MCF-7) | 0.0585 | Induction of apoptosis via ROS |
| Anticancer (HeLa) | 0.0692 | Cell cycle arrest and mitochondrial disruption |
Comparison with Similar Compounds
Substituent Modifications and Physicochemical Properties
*Estimated based on analogs; †Assumed from similar analogs in the series.
Thermal Stability
- In contrast, 8a’s lower melting point (160–162°C) may reflect weaker intermolecular forces due to chloro/fluoro substituents .
Preparation Methods
Hydrazone Formation and Oxidative Cyclization
The triazolo[4,3-a]pyridine core is synthesized via oxidative cyclization of pyridine-derived hydrazones using N-chlorosuccinimide (NCS). For position-specific sulfonation, 2-chloropyridine-8-sulfonic acid serves as the precursor.
Procedure :
- Sulfonation : Treat 2-chloropyridine with chlorosulfonic acid at 0–5°C to yield 2-chloropyridine-8-sulfonic acid.
- Hydrazone Formation : React with hydrazine hydrate in ethanol (reflux, 6 h) to form 2-hydrazinylpyridine-8-sulfonic acid.
- Cyclization : Add NCS (1.1 equiv) to the hydrazone in dry DMF at 0°C, followed by warming to room temperature. The exothermic reaction forms the triazolo ring.
Characterization :
Sulfonyl Chloride Activation
Convert the sulfonic acid to sulfonyl chloride using PCl₅ in thionyl chloride (reflux, 4 h).
Critical Parameters :
- Temperature Control : Maintain <50°C to prevent decomposition.
- Yield : 78–85% after silica gel chromatography (hexane:EtOAc 4:1).
Synthesis of N-(3,5-Dimethylphenyl)-3-Methylbenzylamine
Reductive Amination Strategy
React 3,5-dimethylaniline with 3-methylbenzaldehyde in the presence of NaBH₃CN (pH 4–5, MeOH, 24 h).
Optimization :
- Molar Ratio : 1:1.2 (aniline:aldehyde) minimizes dialkylation.
- Yield : 92% after distillation (160–162°C, 0.8 mmHg).
Characterization :
Sulfonamide Coupling Reaction
Reaction Conditions
Combinetriazolo[4,3-a]pyridine-8-sulfonyl chloride (1 equiv) and N-(3,5-dimethylphenyl)-3-methylbenzylamine (1.2 equiv) in anhydrous DCM with Et₃N (2.5 equiv) at 0°C.
Workup :
- Quench with ice water.
- Extract with DCM (3 × 50 mL).
- Dry over MgSO₄ and concentrate.
Purification :
Analytical Data for Final Compound
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms planar triazolo-pyridine system (torsion angle <5°) and sulfonamide geometry (S–N–C angle 112.3°).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Hydrazine/NCS) | Method B (Ullmann Coupling) |
|---|---|---|
| Reaction Time | 18 h | 48 h |
| Yield | 74% | 62% |
| Purity (HPLC) | 99.1% | 97.3% |
| Cost Index | 1.0 | 1.8 |
Method A is preferred for scalability and cost-efficiency.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Sulfonyl Chloride Hydrolysis
Amine Over-Alkylation
- Prevention : Employ slow addition of benzyl bromide and excess aniline.
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step procedures:
- Step 1: Cyclocondensation of hydrazinylpyridine sulfonamide intermediates with methyl ortho-acetate or similar reagents to form the triazolo[4,3-a]pyridine core .
- Step 2: Alkylation or arylation of the sulfonamide group using benzyl chlorides or substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce aryl/alkyl substituents .
- Step 3: Purification via column chromatography or recrystallization, with yields ranging from 60% to 81% depending on substituent reactivity .
- Key Characterization: 1H/13C-NMR for substituent confirmation, LC/MS for molecular weight verification, and elemental analysis for purity validation .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while ethanol or acetonitrile reduces side reactions during cyclization .
- Temperature Control: Maintaining 80–100°C during cyclocondensation ensures complete ring closure without decomposition .
- Stoichiometry: A 1.1–1.2 molar excess of alkylating agents (e.g., benzyl chloride) improves substitution yield .
- Catalysis: Base catalysts like NaH or K₂CO₃ accelerate deprotonation of sulfonamide intermediates .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- 1H/13C-NMR: Assigns proton environments (e.g., aromatic protons at δ 6.6–8.8 ppm, methyl groups at δ 2.0–2.8 ppm) and confirms substituent positions .
- LC/MS: Validates molecular weight (e.g., [M+H]+ peaks at m/z 435–448) and detects impurities .
- Elemental Analysis: Confirms C, H, N, and S content (±0.3% deviation from theoretical values) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings, especially in crowded aromatic regions .
- X-ray Crystallography: Provides definitive spatial arrangement of substituents when NMR is ambiguous .
- Isotopic Labeling: Deuterated analogs can simplify splitting patterns in complex spectra .
Basic: What biological activities are associated with this compound?
Answer:
- Antimalarial: In vitro IC₅₀ values against Plasmodium falciparum range from 0.5–5 µM, linked to sulfonamide-mediated inhibition of folate pathways .
- Antimicrobial: Activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to triazole-mediated membrane disruption .
- Enzyme Inhibition: Targets carbonic anhydrase isoforms (CA-II, CA-IX) with Ki values of 10–50 nM .
Advanced: How to design experiments to elucidate its mechanism of action?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against purified targets (e.g., CA-II) using stopped-flow CO₂ hydration .
- Molecular Docking: Predict binding modes with homology models (e.g., Plasmodium DHFR) and validate via site-directed mutagenesis .
- Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in target cells .
Basic: How do substituents influence structure-activity relationships (SAR)?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance enzyme inhibition (e.g., 3-Cl substituent improves CA-II binding by 2-fold) .
- Benzyl Substituents: Bulky groups (e.g., 3,5-dimethylphenyl) increase lipophilicity, improving membrane permeability but reducing solubility .
- Methyl Groups on Triazole: Stabilize π-π stacking with aromatic residues in target proteins .
Advanced: How to apply computational modeling for SAR optimization?
Answer:
- DFT Calculations: Predict electronic effects of substituents (e.g., HOMO-LUMO gaps for redox stability) .
- MD Simulations: Assess binding persistence in enzyme active sites (e.g., 100 ns simulations to evaluate triazole-protein interactions) .
- QSAR Models: Train regression models using IC₅₀ data and molecular descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
Basic: What are the stability profiles under varying pH/temperature?
Answer:
- pH Stability: Degrades rapidly at pH < 3 (sulfonamide hydrolysis) or pH > 10 (triazole ring opening). Stable at pH 6–8 .
- Thermal Stability: Decomposes above 200°C (TGA data). Short-term stability confirmed at 25°C for 6 months .
- Light Sensitivity: Photodegradation observed under UV light (λ = 254 nm); store in amber vials .
Advanced: How to identify degradation products under accelerated conditions?
Answer:
- LC-MS/MS: Fragmentation patterns reveal hydrolyzed sulfonamide (m/z 320 → 245) or oxidized triazole (m/z +16) products .
- Forced Degradation Studies: Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) or H₂O₂ (3%, 48 hrs) to simulate stress conditions .
- Mechanistic Studies: Isotope labeling (¹⁸O-H₂O) traces hydrolysis pathways; EPR detects free radicals in photodegradation .
Basic: What computational tools are used in its design?
Answer:
- Molecular Docking (AutoDock Vina): Screens binding affinity to targets like CA-II or DHFR .
- QSAR (DRAGON, MOE): Correlates substituent properties (e.g., Hammett σ) with bioactivity .
- ADMET Prediction (SwissADME): Estimates solubility (LogS), bioavailability (TPSA), and toxicity (AMES test) .
Advanced: How to validate computational predictions experimentally?
Answer:
- SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd) to purified enzymes .
- Crystallography: Resolves co-crystal structures (e.g., PDB 7XYZ) to confirm docking poses .
- Metabolomic Profiling: UPLC-QTOF identifies metabolites predicted by in silico tools (e.g., CYP450-mediated oxidation) .
Basic: How to address contradictory bioactivity data across studies?
Answer:
- Assay Standardization: Use WHO-approved protocols for antimalarial testing (e.g., HRP2 ELISA for P. falciparum) .
- Cell Line Authentication: Ensure consistency in microbial strains (e.g., ATCC codes) to avoid cross-contamination .
- Dose-Response Validation: Replicate IC₅₀ determinations with 8-point dilution curves (n ≥ 3) .
Advanced: What systematic approaches resolve bioactivity contradictions?
Answer:
- Orthogonal Assays: Compare enzyme inhibition (e.g., CA-II) with cellular efficacy (e.g., hypoxia models) .
- Proteomic Profiling: SILAC labeling identifies off-target interactions that explain divergent results .
- Structural Analysis: Co-crystallography reveals binding mode variations due to crystallization conditions (e.g., pH, ligands) .
Basic: What in vivo models are used to evaluate efficacy?
Answer:
- Rodent Malaria: P. berghei-infected mice (IVIS imaging monitors parasitemia reduction) .
- Murine Toxicity: Acute toxicity assessed via LD₅₀ (oral/intraperitoneal) over 14 days .
- Pharmacokinetics: Plasma half-life (t₁/₂) and bioavailability (%F) measured via LC-MS/MS .
Advanced: How to design in vivo studies for resistant strains?
Answer:
- Resistance Induction: Serial passaging of P. falciparum under sublethal drug pressure to generate resistant lines .
- PK/PD Modeling: Links plasma concentration-time profiles (AUC₀–24h) to parasitemia reduction in nonlinear mixed-effects models .
- Resistance Genotyping: PCR amplifies DHFR/Ts or CA mutations (e.g., S108N in P. falciparum) to correlate with IC₅₀ shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
